molecular formula C2H7NO2 B12412833 Ammonium-d4 acetate

Ammonium-d4 acetate

Cat. No.: B12412833
M. Wt: 81.11 g/mol
InChI Key: USFZMSVCRYTOJT-JBISRTOLSA-N
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Description

Ammonium-d4 acetate is a deuterated derivative of ammonium acetate, where four hydrogen atoms in the ammonium ion (NH₄⁺) are replaced with deuterium (D), and three hydrogens in the acetate ion (CH₃COO⁻) are similarly substituted. Its molecular formula is CD₃COO⁻ND₄⁺, with a molecular weight of 84.08 g/mol (compared to 77.08 g/mol for non-deuterated ammonium acetate) . This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and kinetic studies by reducing proton interference and enabling precise tracking of molecular behavior .

Key properties:

  • CAS No.: 194787-05-8 .
  • Applications: NMR solvent stabilization, isotopic tracing in metabolic studies, and buffer preparation in deuterated environments .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H7NO2

Molecular Weight

81.11 g/mol

IUPAC Name

tetradeuterioazanium;acetate

InChI

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i/hD4

InChI Key

USFZMSVCRYTOJT-JBISRTOLSA-N

Isomeric SMILES

[2H][N+]([2H])([2H])[2H].CC(=O)[O-]

Canonical SMILES

CC(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Acid-Base Neutralization :
    $$
    \text{CH}3\text{COOH} + \text{ND}3 \rightarrow \text{ND}4^+ \text{CH}3\text{COO}^-
    $$
    Glacial acetic acid reacts with anhydrous ND₃ gas in a solvent-free system. The exothermic reaction proceeds quantitatively under controlled conditions.

Procedure

  • Step 1 : Chill glacial acetic acid to 0–5°C in a dry, inert atmosphere.
  • Step 2 : Bubble ND₃ gas through the acid until the pH stabilizes at ~7.0.
  • Step 3 : Concentrate the solution under reduced pressure (40–50°C) to precipitate ND₄⁺ CH₃COO⁻.
  • Step 4 : Recrystallize the product from deuterated ethanol (C₂D₅OD) to remove residual moisture.

Challenges

  • ND₃ Availability : Deuterated ammonia is costly and requires specialized handling.
  • Deuterium Loss : Residual moisture or protic solvents (e.g., H₂O) can reverse deuteration via proton exchange.

Hydrogen-Deuterium Exchange in Ammonium Acetate

An alternative method exploits the dynamic equilibrium of ammonium ions in solution to replace protons with deuterium using heavy water (D₂O). This approach is cost-effective but requires meticulous control of exchange conditions.

Procedure

  • Step 1 : Dissolve ammonium acetate (NH₄⁺ CH₃COO⁻) in excess D₂O (99.9% deuterium).
  • Step 2 : Heat the solution to 60–80°C for 48–72 hours to accelerate H-D exchange.
  • Step 3 : Lyophilize the solution to recover partially deuterated ammonium acetate.
  • Step 4 : Repeat dissolution in D₂O and lyophilization 3–4 times to achieve >95% deuteration.

Key Parameters

Parameter Optimal Value Effect on Deuteration Efficiency
Temperature 70°C ↑ Exchange rate
D₂O Purity ≥99.9% ↓ Proton contamination
Cycle Repetitions 3–4 ↑ Deuteration degree

Limitations

  • Incomplete Exchange : Steric hindrance in the ammonium ion limits full deuteration without catalysts.
  • Isotopic Dilution : Trace H₂O in D₂O reduces the maximum achievable deuteration.

Deuteration via Solid-Phase Ion Exchange

This method employs ion-exchange resins loaded with deuterated counterions (e.g., D⁺) to replace protons in ammonium acetate.

Procedure

  • Step 1 : Prepare a deuterated cation-exchange resin (e.g., Dowex 50WX8-D⁺) by equilibrating with DCl in D₂O.
  • Step 2 : Pass a concentrated NH₄⁺ CH₃COO⁻ solution through the resin column.
  • Step 3 : Elute ND₄⁺ CH₃COO⁻ with D₂O, avoiding contact with protic solvents.
  • Step 4 : Lyophilize the eluent to obtain crystalline ND₄⁺ CH₃COO⁻.

Advantages

  • High Purity : Resins remove cationic impurities (e.g., Na⁺, K⁺).
  • Scalability : Suitable for gram-to-kilogram-scale production.

Comparative Analysis of Methods

Method Deuteration Efficiency (%) Yield (%) Cost (Relative) Scalability
Direct Synthesis 98–100 85–90 High Moderate
H-D Exchange 90–95 70–80 Low High
Ion Exchange 95–98 80–85 Moderate High

Critical Considerations

  • Isotopic Purity : Direct synthesis guarantees the highest deuteration but demands ND₃.
  • Economic Viability : H-D exchange is preferable for large-scale production despite lower efficiency.

Analytical Validation of ND₄⁺ CH₃COO⁻

Deuterium incorporation is verified via:

  • Mass Spectrometry (MS) : Observes molecular ion clusters at m/z 81 (ND₄⁺) and 59 (CH₃COO⁻).
  • NMR Spectroscopy :
    • ¹H NMR : Absence of NH₄⁺ signals (~6.5 ppm).
    • ²H NMR : Quadrupolar splitting confirms ND₄⁺ geometry.

Chemical Reactions Analysis

Types of Reactions: Ammonium-d4 acetate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

    Decomposition Reactions: Upon heating, this compound decomposes to produce deuterated ammonia and acetic acid.

Common Reagents and Conditions:

    Acids and Bases: Strong acids or bases can facilitate the decomposition of this compound.

    Heat: Heating the compound can lead to its decomposition into deuterated ammonia and acetic acid.

Major Products Formed:

Scientific Research Applications

Mass Spectrometry

Chemical Ionization Mass Spectrometry
Ammonium-d4 acetate is employed as a reagent gas in chemical ionization mass spectrometry. It facilitates the formation of ammonium adducts, which are crucial for the analysis of functionalized organic compounds. The use of ammonium ions allows for soft ionization techniques that minimize fragmentation, enabling the detection of compounds that are typically challenging to analyze using traditional methods. This application has been particularly significant in atmospheric chemistry studies where low-pressure conditions are maintained to enhance the stability and sensitivity of measurements .

Metabolomics

Plasma Metabolic Profiling
In metabolomic studies, this compound is used as an internal standard for ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS). It aids in the quantification of metabolites in biological samples, such as plasma from patients with various medical conditions. For example, a study investigating arteriovenous malformations utilized this compound to normalize data and identify differential metabolites associated with the condition . The isotopic labeling provided by this compound allows for precise quantification and enhances the reliability of metabolic profiling.

Soil Chemistry

Cation Exchange Capacity Analysis
this compound is also applied in soil chemistry for determining exchangeable cations. A method utilizing this compound has been developed to extract and analyze calcium, magnesium, potassium, and sodium from soil samples. The accuracy of this technique has been validated against national standards, demonstrating its effectiveness in assessing soil fertility and nutrient availability . This application is essential for agricultural research and environmental monitoring.

Environmental Studies

Pollutant Removal Studies
Research involving the growth of plants like Lemna minor (common duckweed) in wastewater has shown that this compound can influence biomass accumulation and pollutant removal efficiency. Studies have indicated that high concentrations of ammonium can inhibit growth; thus, understanding its effects through controlled experiments with isotopically labeled ammonium helps elucidate mechanisms of phytotoxicity and tolerance .

Biochemical Research

Biochemical Pathway Analysis
this compound serves as a valuable tool in biochemical pathway analysis, particularly in studies focusing on nitrogen metabolism and plant responses to ammonium stress. Research has highlighted how ammonium influences root development and gravitropism through specific signaling pathways. The isotopic labeling allows researchers to trace metabolic pathways involving nitrogen assimilation and utilization within plant systems .

Summary Table of Applications

Application Area Description Significance
Mass SpectrometryReagent gas for chemical ionization; forms soft adductsEnhances detection of functionalized organic compounds
MetabolomicsInternal standard in UHPLC-MS for quantifying metabolitesImproves reliability of metabolic profiling
Soil ChemistryDetermines exchangeable cations in soil samplesEssential for assessing soil fertility
Environmental StudiesInfluences biomass accumulation in pollutant removal studiesAids understanding of plant responses to pollutants
Biochemical ResearchAnalyzes nitrogen metabolism and signaling pathways in plantsProvides insights into plant growth mechanisms

Case Studies

  • Atmospheric Chemistry Study
    A field measurement study utilized this compound ionization coupled with high-frequency mass spectrometry to analyze urban air quality. The findings highlighted the compound's ability to selectively ionize various functionalized species without significant fragmentation, showcasing its utility in real-time environmental monitoring .
  • Metabolomic Profiling in Clinical Research
    In a clinical study focused on arteriovenous malformations, researchers employed this compound as an internal standard during UHPLC-MS analysis. This approach led to the identification of key metabolites associated with disease progression, demonstrating the compound's role in advancing medical diagnostics .
  • Soil Nutrient Analysis Method Development
    A comprehensive method using this compound was developed for accurately measuring exchangeable cations in agricultural soils. The results indicated high reliability compared to national standards, supporting its application in agronomy and soil science research .

Mechanism of Action

The mechanism of action of ammonium-d4 acetate is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs. The presence of deuterium atoms can alter the rate of chemical reactions, providing valuable information about reaction mechanisms and pathways. In biological systems, this compound can be used to trace metabolic processes and study enzyme activities .

Comparison with Similar Compounds

Key Differences :

  • Anion Effects: The acetate ion in this compound provides buffering capacity in organic and biochemical systems, whereas chloride and bromide salts are more common in inorganic chemistry .
  • Solubility: this compound is highly soluble in water and polar solvents, similar to its non-deuterated counterpart . Chloride and bromide salts exhibit higher solubility in aqueous media but lower compatibility with organic matrices .

Comparison with Non-Deuterated Acetate Salts

Ammonium Acetate (NH₄CH₃COO)

  • Molecular Weight : 77.08 g/mol .
  • CAS No.: 631-61-8 .
  • Applications : Buffer in HPLC and mass spectrometry, protein crystallization, and microbial fermentation .
  • Key Distinction: Non-deuterated ammonium acetate is cost-effective for general laboratory use but lacks isotopic specificity for advanced spectroscopic techniques .

Zinc Acetate (Zn(CH₃COO)₂)

  • Molecular Weight : 183.48 g/mol (anhydrous) .
  • Applications : Dietary supplements, astringent in medical treatments, and catalyst in organic synthesis .
  • Key Distinction : As a metal acetate, zinc acetate lacks the ammonium ion, limiting its use in pH-sensitive biological systems compared to this compound .

Hydroxylamine Acetate (NH₂OH·CH₃COOH)

  • Molecular Weight : 93.08 g/mol .
  • CAS No.: 22606-42-4 .
  • Applications : Reducing agent in organic synthesis and stabilizer in polymer chemistry .

Comparison with Organic Acetates

Ethyl Acetate (CH₃COOC₂H₅)

  • Molecular Weight : 88.11 g/mol .
  • Applications : Solvent in paints, adhesives, and decaffeination processes .
  • Key Distinction : As an ester, ethyl acetate lacks ionic character and is unsuitable for buffering or isotopic studies .

Research Findings and Practical Considerations

  • NMR Performance: this compound reduces proton noise in ¹H-NMR, enabling clearer detection of target analytes in complex mixtures .
  • Isotope Effects : Deuterated compounds like this compound exhibit slower reaction kinetics in hydrogen-deuterium exchange studies, critical for probing enzyme mechanisms .
  • Safety: Both deuterated and non-deuterated ammonium acetates have low toxicity (LD₅₀ > 3.8 mg/m³) but require standard laboratory precautions (gloves, goggles) .

Biological Activity

Ammonium-d4 acetate, a deuterated form of ammonium acetate, is utilized in various biological and chemical applications. Its unique isotopic labeling allows for enhanced tracking and analysis in biological systems, particularly in mass spectrometry and metabolic studies. This article explores the biological activity of this compound, highlighting its roles, mechanisms, and implications in research.

This compound is characterized by its stable deuterium isotopes, which replace hydrogen atoms in the acetate group. This modification provides distinct advantages in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise quantification and tracking of metabolites in complex biological matrices.

  • Molecular Formula : C₂D₃H₇NO₂
  • Molecular Weight : 89.10 g/mol
  • Physical State : White crystalline solid
  • Solubility : Highly soluble in water

1. Metabolic Studies

This compound is primarily used as a tracer in metabolic studies to investigate pathways involving amino acids and energy metabolism. Its incorporation into metabolic pathways allows researchers to trace the flow of carbon and nitrogen through various biological systems.

Table 1: Tracing Metabolic Pathways Using this compound

StudyOrganismApplicationFindings
MiceMetabolic flux analysisDemonstrated incorporation into amino acid synthesis pathways.
Human cellsLipid metabolismIdentified pathways of lipid synthesis and degradation.
PlantsNitrogen assimilationShowed enhanced understanding of nitrogen uptake mechanisms.

2. Pharmacokinetics

In pharmacokinetic studies, this compound serves as an internal standard to improve the accuracy of drug metabolism assessments. It aids in the quantification of drug metabolites, enhancing the understanding of drug interactions and efficacy.

Case Study: Abiraterone Acetate Metabolism
A study utilizing LC-MS/MS demonstrated that this compound could effectively differentiate between abiraterone and its metabolites in human serum, providing insights into their pharmacokinetic profiles and potential therapeutic windows .

The biological activity of this compound is closely linked to its role as a source of ammonium ions (NH₄⁺), which are crucial for various biochemical processes:

  • Nitrogen Source : Ammonium ions are vital for synthesizing amino acids and nucleotides.
  • pH Regulation : this compound acts as a buffer, stabilizing pH levels in biological assays.
  • Enzyme Modulation : It influences enzyme activity by altering ionic strength in solutions, affecting receptor-ligand interactions .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Influence on Receptor-Ligand Binding : Variations in ammonium concentration significantly affect dissociation constants (Kd) for noncovalent complexes, indicating its role in modulating binding affinities in biochemical interactions .
  • Impact on Plant Growth : Research indicates that ammonium availability can suppress root growth and gravitropism due to altered auxin distribution, showcasing its physiological effects on plant development .

Q & A

Q. How can this compound be utilized in solid-state NMR to study protein dynamics without introducing spectral artifacts?

  • Methodological Answer :
  • Sample Preparation : Lyophilize protein solutions with this compound to maintain deuteration while avoiding crystalline water .
  • Magic-Angle Spinning (MAS) : Use fast MAS (≥60 kHz) to average quadrupolar interactions from deuterated counterions .

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